5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
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Overview
Description
5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of fluorine atoms, a methoxy group, and a sulfonyl group attached to a piperidine ring, which is further connected to a pyrimidine ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 5-fluoro-2-methoxybenzenesulfonyl chloride with piperidine under basic conditions.
Coupling with Pyrimidine: The piperidine intermediate is then coupled with a pyrimidine derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of 5-fluoro-2-methoxybenzoic acid.
Reduction: Formation of 5-fluoro-2-methoxyphenyl sulfide.
Substitution: Formation of 5-amino-2-methoxyphenyl derivatives.
Scientific Research Applications
5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Biology: Used as a tool compound to study the biological pathways involving fluorinated pyrimidines and their interactions with cellular targets.
Materials Science: Explored for its potential use in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The sulfonyl group may also play a role in stabilizing the compound’s interaction with its targets through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzenesulfonamide: Shares the fluorine and methoxy groups but lacks the piperidine and pyrimidine rings.
2-Fluoro-5-methoxypyrimidine: Contains the pyrimidine ring with fluorine and methoxy groups but lacks the sulfonyl and piperidine moieties.
5-Fluoro-2-methoxyphenylpiperidine: Contains the piperidine ring with fluorine and methoxy groups but lacks the sulfonyl and pyrimidine moieties.
Uniqueness
5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is unique due to the combination of its structural features, including the presence of both fluorine and sulfonyl groups, as well as the piperidine and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
5-Fluoro-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that compounds with pyrimidine and piperidine moieties exhibit various mechanisms of action, including:
- Inhibition of Cell Proliferation : The compound has shown potent inhibitory effects on cancer cell lines, particularly in leukemia models. The mechanism involves the intracellular release of active metabolites that disrupt DNA synthesis and cell cycle progression .
- Targeting Specific Kinases : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer progression, although detailed profiling is still required to elucidate these pathways .
In Vitro Studies
A series of in vitro studies have evaluated the efficacy of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
L1210 (mouse leukemia) | 0.05 - 0.10 | Inhibition of DNA synthesis |
SGC-7901 (gastric cancer) | 0.61 ± 0.19 | Cell cycle arrest |
A549 (lung cancer) | 0.51 ± 0.13 | Apoptosis induction |
HepG2 (liver cancer) | 0.75 ± 0.20 | Inhibition of proliferation |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- Leukemia Studies : In a study involving L1210 mouse leukemia cells, compounds similar to the target molecule exhibited significant growth inhibition with IC50 values in the nanomolar range, indicating high potency . The addition of thymidine reversed growth inhibition, supporting a mechanism involving nucleotide release.
- Cancer Cell Line Profiling : Another study evaluated the compound's effects on various human cancer cell lines (SGC-7901, A549, HepG2). Results showed that the compound effectively inhibited cell proliferation in a dose-dependent manner, with significant growth inhibition observed at concentrations as low as 0.51 µM .
Discussion
The biological activity of this compound highlights its potential as an anticancer agent. Its ability to inhibit key cellular processes involved in tumor growth positions it as a candidate for further development in targeted therapies.
Properties
IUPAC Name |
5-fluoro-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O4S/c1-24-14-5-4-11(17)7-15(14)26(22,23)21-6-2-3-13(10-21)25-16-19-8-12(18)9-20-16/h4-5,7-9,13H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZVBQNUJXUZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.